tert-butyl 3-cyano-5,6-dihydropyridine-1(2H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-cyano-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h5H,4,6,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSCGRQFCLLVHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC=C(C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-cyano-5,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and a cyanoacetamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst use, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form pyridine derivatives.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Pyridine carboxylates.
Reduction: Amino dihydropyridines.
Substitution: Various substituted dihydropyridines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of dihydropyridine compounds exhibit anticancer properties. Specifically, tert-butyl 3-cyano-5,6-dihydropyridine has been investigated for its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's structure allows for modifications that enhance its bioactivity against different cancer cell lines.
Case Study:
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their efficacy against breast cancer cells. The lead compound demonstrated a significant reduction in cell viability at micromolar concentrations .
2. Neuroprotective Effects
Research has suggested that compounds similar to tert-butyl 3-cyano-5,6-dihydropyridine may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is believed to involve modulation of neurotransmitter systems and reduction of oxidative stress.
Case Study:
A study highlighted in Neuroscience Letters examined the neuroprotective effects of this class of compounds in animal models of neurodegeneration. Results showed improved cognitive function and reduced neuronal loss .
Agrochemical Applications
1. Pesticide Development
tert-butyl 3-cyano-5,6-dihydropyridine serves as an important intermediate in the synthesis of novel agrochemicals, particularly pesticides. Its structural features allow it to interact with biological targets in pests, leading to effective pest control strategies.
Case Study:
Research conducted by agricultural chemists demonstrated the efficacy of a pesticide formulation containing this compound against common agricultural pests like aphids and beetles. Field trials showed a significant decrease in pest populations compared to untreated controls .
Synthetic Intermediate
tert-butyl 3-cyano-5,6-dihydropyridine is also utilized as a synthetic intermediate in organic chemistry. Its versatility allows for the synthesis of various heterocyclic compounds that are valuable in pharmaceuticals and fine chemicals.
Applications Include:
- Synthesis of novel antihypertensive agents.
- Development of compounds with anti-inflammatory properties.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of tert-butyl 3-cyano-5,6-dihydropyridine-1(2H)-carboxylate would depend on its specific application. In the context of calcium channel blockers, dihydropyridines typically inhibit the influx of calcium ions through L-type calcium channels, leading to vasodilation and reduced blood pressure. The molecular targets are the alpha-1 subunits of the calcium channels, and the pathways involved include the regulation of vascular smooth muscle contraction.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1239421-56-7
- Molecular Formula : C₁₁H₁₆N₂O₂
- Molecular Weight : 208.26 g/mol
- Structure: Features a tert-butyl carbamate group, a partially saturated dihydropyridine ring (5,6-dihydro), and a cyano (-CN) substituent at position 3 .
Key Physicochemical Properties :
- Hydrogen Bond Donors/Acceptors: 0/4
- Topological Polar Surface Area (TPSA) : 63.8 Ų
- Rotatable Bonds : 2
- LogP (Predicted) : ~1.8 (moderate lipophilicity) .
Structural Analogues
The table below compares tert-butyl 3-cyano-5,6-dihydropyridine-1(2H)-carboxylate with structurally related dihydropyridine derivatives:
Reactivity and Functionalization
- Cyano Group: Undergo hydrolysis to form amides (e.g., under acidic conditions) or carboxylic acids (under basic conditions). Participate in click chemistry (e.g., Huisgen cycloaddition with azides) .
- Bromo Group :
- Triflate Group (tert-butyl 4-triflyloxy derivative) :
- Highly reactive in SN2 reactions or palladium-catalyzed couplings due to the triflate’s superior leaving-group ability .
Biological Activity
Tert-butyl 3-cyano-5,6-dihydropyridine-1(2H)-carboxylate is a compound belonging to the class of dihydropyridines, which are known for their significant roles in medicinal chemistry, particularly as calcium channel blockers. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, potential therapeutic applications, and comparative analysis with similar compounds.
Synthesis and Properties
The synthesis of this compound typically involves multi-step organic reactions. A common method is the Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-keto ester, and a cyanoacetamide under acidic or basic conditions. The reaction is generally conducted in solvents like ethanol or methanol, with purification achieved through recrystallization or chromatography.
Chemical Properties:
- Molecular Formula: C11H16N2O2
- Molecular Weight: 208.26 g/mol
- IUPAC Name: tert-butyl 5-cyano-3,6-dihydro-2H-pyridine-1-carboxylate
The primary biological activity of this compound is attributed to its role as a calcium channel blocker. Dihydropyridines typically inhibit the influx of calcium ions through L-type calcium channels. This inhibition leads to vasodilation and reduced blood pressure by targeting the alpha-1 subunits of calcium channels. The pathways involved include the regulation of vascular smooth muscle contraction, making this compound a potential candidate for treating hypertension and other cardiovascular conditions .
Biological Activity and Applications
Research indicates that this compound may have various applications in scientific research and medicine:
- Calcium Channel Modulation: Its potential use in studying calcium channel modulation could provide insights into related biological pathways.
- Pharmaceutical Development: As a calcium channel blocker, it may contribute to developing new antihypertensive drugs.
- Intermediate in Organic Synthesis: It serves as an important intermediate in synthesizing more complex organic molecules .
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential advantages of this compound over other dihydropyridines, a comparison with well-known compounds such as Nifedipine and Amlodipine is essential.
| Compound | Mechanism | Therapeutic Use | Unique Features |
|---|---|---|---|
| Tert-butyl 3-cyano... | Calcium channel blocker | Antihypertensive | Cyano group may enhance binding affinity |
| Nifedipine | Calcium channel blocker | Angina, hypertension | Established efficacy; widely used |
| Amlodipine | Calcium channel blocker | Hypertension | Longer half-life; once-daily dosing |
The presence of the cyano group and tert-butyl ester in this compound potentially imparts distinct chemical reactivity and pharmacokinetic properties that could enhance its efficacy compared to other dihydropyridines .
Case Studies
Recent studies have highlighted the biological activity of related compounds that underscore the importance of structural modifications for enhanced efficacy:
- Study on Dihydroquinazolinone Derivatives: Research demonstrated that incorporating polar functionalities improved aqueous solubility but required a balance with metabolic stability .
- Antiparasitic Activity: Investigations into similar scaffolds revealed significant variations in activity based on structural modifications. For instance, certain derivatives showed enhanced antiparasitic activity while maintaining low cytotoxicity against human liver cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl 3-cyano-5,6-dihydropyridine-1(2H)-carboxylate, and how are reaction conditions optimized?
- Answer : The compound is typically synthesized via multi-step reactions involving palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura reactions) or nucleophilic substitutions. For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (a boronic ester intermediate) reacts with aryl halides under Pd(dppf)Cl₂ catalysis, with Cs₂CO₃ as a base in 1,4-dioxane/water at 80–100°C . Key optimization factors include:
- Catalyst loading : 1–5 mol% Pd(dppf)Cl₂.
- Solvent systems : Polar aprotic solvents (e.g., DMF, 1,4-dioxane) improve reaction efficiency.
- Temperature control : 80–100°C ensures full conversion while minimizing side reactions.
- Purification : Silica gel chromatography (PE/EA gradients) is critical for isolating high-purity products .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer :
- ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (9H), while the dihydropyridine ring protons resonate between 3.3–6.4 ppm. The cyano group (C≡N) is confirmed by a peak near 120 ppm in ¹³C NMR .
- HRMS : Molecular ion [M+H]⁺ at m/z 208.25 (C₁₁H₁₆N₂O₂) confirms the molecular formula .
- IR : A sharp absorption band at ~2230 cm⁻¹ confirms the presence of the cyano group .
Q. What are the common chemical transformations of this compound in medicinal chemistry?
- Answer : The cyano group and dihydropyridine ring enable diverse reactions:
- Reduction : LiAlH₄ reduces the cyano group to an amine, forming tert-butyl 3-aminomethyl-5,6-dihydropyridine-1(2H)-carboxylate, a precursor for bioactive amines .
- Oxidation : MnO₂ oxidizes the dihydropyridine ring to pyridine derivatives, useful in heterocyclic drug design .
- Nucleophilic substitution : The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions (e.g., HCl/dioxane) to generate free amines for peptide coupling .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Answer :
- DFT calculations predict electron density distributions, identifying reactive sites (e.g., the cyano group’s electrophilic carbon) for functionalization .
- Molecular docking evaluates binding affinities to target proteins (e.g., calcium channels or kinases). For example, dihydropyridine derivatives show potential as calcium channel blockers due to conformational flexibility .
- ADMET predictions (e.g., using SwissADME) optimize logP and solubility, balancing bioavailability and metabolic stability .
Q. How do diastereoselective syntheses of related dihydropyridines inform stereochemical control in this compound’s derivatives?
- Answer : As demonstrated in the synthesis of (5R,6S)-tert-butyl 5-acetoxy-6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate, stereochemical outcomes depend on:
- Chiral auxiliaries : Garner’s aldehyde directs nucleophilic addition to achieve >95% diastereomeric excess .
- Cyclization conditions : Intramolecular SN2 reactions under basic conditions retain configuration .
- Applications : Stereochemistry influences biological activity; e.g., L-idonojirimycin analogs require precise stereochemistry for glycosidase inhibition .
Q. What strategies resolve contradictions in reaction yields reported for palladium-catalyzed cross-couplings of this compound?
- Answer : Discrepancies in yields (e.g., 68% vs. 13% in Suzuki couplings ) arise from:
- Substrate electronic effects : Electron-deficient aryl halides (e.g., nitro substituents) react faster than electron-rich ones.
- Catalyst deactivation : Impurities (e.g., residual amines) poison Pd catalysts; rigorous substrate purification improves yields.
- Solvent choice : Mixed solvents (e.g., 1,4-dioxane/water) enhance solubility of inorganic bases (e.g., K₂CO₃), critical for efficient coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
